molecular formula C24H38N8O B13427173 Bispyrimidinylpiperazinylbutyl ether

Bispyrimidinylpiperazinylbutyl ether

Cat. No.: B13427173
M. Wt: 454.6 g/mol
InChI Key: DPMRGPFHVHDZOU-UHFFFAOYSA-N
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Description

2,2’-[Oxybis[butane-1,4-diyl-(piperazine-1,4-diyl)]]dipyrimidine is a complex organic compound with the molecular formula C24H38N8O and a molecular weight of 454.61 g/mol . This compound is characterized by its unique structure, which includes two pyrimidine rings connected by a piperazine and butane linkage through an oxygen atom. It is primarily used in research and analytical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-[Oxybis[butane-1,4-diyl-(piperazine-1,4-diyl)]]dipyrimidine typically involves the reaction of pyrimidine derivatives with piperazine and butane-1,4-diol. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the correct formation of the compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure purity and consistency. The process generally includes multiple steps of purification and characterization to meet the required standards for research applications .

Chemical Reactions Analysis

Types of Reactions

2,2’-[Oxybis[butane-1,4-diyl-(piperazine-1,4-diyl)]]dipyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

2,2’-[Oxybis[butane-1,4-diyl-(piperazine-1,4-diyl)]]dipyrimidine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2,2’-[Oxybis[butane-1,4-diyl-(piperazine-1,4-diyl)]]dipyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biochemical effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’-[Oxybis[butane-1,4-diyl-(piperazine-1,4-diyl)]]dipyrimidine is unique due to its specific combination of pyrimidine, piperazine, and butane linkages, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized research applications and as a reference standard in analytical chemistry .

Properties

Molecular Formula

C24H38N8O

Molecular Weight

454.6 g/mol

IUPAC Name

2-[4-[4-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butoxy]butyl]piperazin-1-yl]pyrimidine

InChI

InChI=1S/C24H38N8O/c1(11-29-13-17-31(18-14-29)23-25-7-5-8-26-23)3-21-33-22-4-2-12-30-15-19-32(20-16-30)24-27-9-6-10-28-24/h5-10H,1-4,11-22H2

InChI Key

DPMRGPFHVHDZOU-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCCCOCCCCN2CCN(CC2)C3=NC=CC=N3)C4=NC=CC=N4

Origin of Product

United States

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